3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid
Overview
Description
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H3Cl3O2S It is a derivative of benzothiophene, characterized by the presence of three chlorine atoms at positions 3, 4, and 6, and a carboxylic acid group at position 2
Mechanism of Action
Target of Action
The primary target of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid, also known as BT2, is the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKD) kinase (BCKDK or BDK) . This enzyme plays a crucial role in the metabolism of branched-chain amino acids (BCAAs), which are essential nutrients that the body obtains from proteins found in food.
Mode of Action
BT2 acts as an allosteric inhibitor of BCKDK . It binds to BDK and triggers a conformational change in the N-terminal structural domain of the BCKD complex (BCKDC), leading to the dissociation of BDK from BCKDC . This inhibition of BCKDK allows for increased activity of the BCKD complex .
Biochemical Pathways
The inhibition of BCKDK by BT2 affects the metabolic pathway of BCAAs. Specifically, it upregulates the activity of the BCKD complex, a key regulatory enzyme in the BCAA catabolic pathway . This leads to increased degradation of BCAAs and a subsequent decrease in their plasma levels .
Pharmacokinetics
BT2 is orally active and exhibits superior pharmacokinetics and metabolic stability . .
Result of Action
The action of BT2 leads to increased cellular BCKDC activity and induces BDK degradation in vivo . This effectively upregulates tissue BCKDC activity and downregulates plasma BCAA levels . In certain tissues such as the heart, muscle, and kidney, BT2 treatment has been observed to reduce the protein levels of BDK .
Action Environment
The environment in which BT2 acts can influence its efficacy and stability. For instance, in muscle and kidney tissues, less activation is obtained compared to other tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid typically involves the chlorination of benzothiophene derivatives followed by carboxylation. One common method includes the reaction of benzothiophene with chlorine gas in the presence of a catalyst to introduce chlorine atoms at the desired positions. Subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Products may include chlorinated benzothiophene derivatives with additional oxygen-containing functional groups.
Reduction: Products may include partially or fully dechlorinated benzothiophene derivatives.
Substitution: Products may include benzothiophene derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
3,6-Dichloro-1-benzothiophene-2-carboxylic acid: This compound is similar but lacks the chlorine atom at position 4.
3,4-Dichloro-1-benzothiophene-2-carboxylic acid: This compound lacks the chlorine atom at position 6.
3,4,6-Trichloro-1-benzothiophene: This compound lacks the carboxylic acid group at position 2.
Uniqueness: 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid is unique due to the specific arrangement of chlorine atoms and the presence of a carboxylic acid group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
3,4,6-trichloro-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O2S/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTBSOJTMUNLCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=C2Cl)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396644 | |
Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34576-90-4 | |
Record name | 3,4,6-Trichloro-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70396644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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